molecular formula C7H6FNO2 B1289446 3-Amino-5-fluorobenzoic acid CAS No. 786616-54-4

3-Amino-5-fluorobenzoic acid

Cat. No.: B1289446
CAS No.: 786616-54-4
M. Wt: 155.13 g/mol
InChI Key: RYLBYCHERDTVAY-UHFFFAOYSA-N
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Description

3-Amino-5-fluorobenzoic acid: is an organic compound with the molecular formula C7H6FNO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by an amino group and a fluorine atom, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-fluorobenzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-fluorobenzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in alkaline conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Conversion to corresponding quinones.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
3-Amino-5-fluorobenzoic acid serves as a crucial building block for synthesizing more complex organic molecules. Its ability to participate in various chemical reactions makes it valuable in the development of pharmaceuticals and agrochemicals. The fluorine atom enhances the lipophilicity of the compound, improving its reactivity and solubility in organic solvents.

Biological Applications

Enzyme Inhibition Studies
Research indicates that this compound can inhibit specific enzymes, making it a candidate for studying biochemical pathways. Its structural properties allow it to interact with biological macromolecules through hydrogen bonding, potentially affecting protein function and stability.

Antimicrobial Properties
The compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. It has been shown to be effective as a precursor in the biosynthesis of pactamycin, an antibiotic known for its cytotoxic effects against cancer cells. This highlights its dual role as both an antimicrobial agent and a precursor for more potent derivatives .

Medicinal Chemistry

Anticancer Research
this compound has garnered attention for its potential anticancer properties. Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells, suggesting its utility in developing novel cancer therapies. Certain modifications to the compound have been found to enhance its efficacy against various cancer cell lines.

Drug Development
The compound is being investigated for its role in drug development, particularly in creating pharmaceuticals with anti-inflammatory or anticancer properties. Its incorporation into drug formulations may improve bioavailability and therapeutic effectiveness .

Industrial Applications

Dyes and Pigments Production
In industrial settings, this compound is utilized in producing dyes and pigments. The presence of the fluorine atom contributes to the stability and vibrancy of these colorants, making them suitable for various applications in textiles and coatings.

Biosynthesis Studies

A notable study involving Streptomyces pactum demonstrated that supplementing fermentation media with this compound led to the production of 5'-fluoropactamycin. This experiment underscored the compound's significance as a biosynthetic precursor in antibiotic development .

Cytotoxicity Evaluation

Another investigation assessed the cytotoxic effects of various derivatives of this compound. Results indicated that specific modifications enhanced its ability to inhibit cancer cell growth, paving the way for new anticancer therapies.

Summary of Biological Activities

CompoundActivity TypeObservations
PactamycinAntimicrobialEffective against various bacterial strains
5'-FluoropactamycinAntimicrobialSimilar efficacy to pactamycin
This compoundAnticancerPotential in inhibiting cancer cell proliferation
AntimicrobialExhibits activity against specific pathogens

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

3-Amino-5-fluorobenzoic acid (3-AFBA) is an organic compound with the molecular formula C7H6FNO2, classified as a derivative of benzoic acid. Its structure includes an amino group at the meta position and a fluorine atom at the para position of the benzene ring. This unique substitution pattern contributes to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

3-AFBA exhibits several chemical properties that influence its biological activity:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, potentially affecting protein structure and function.
  • Lipophilicity : The presence of the fluorine atom enhances lipophilicity, which may improve cellular membrane permeability and facilitate interaction with target sites within cells.

Biological Activity

Research indicates that 3-AFBA has potential antimicrobial and anticancer properties. It has been used as a precursor in the biosynthesis of pactamycin, an antibiotic known for its cytotoxic effects against cancer cells. Studies show that 3-AFBA can be incorporated into the structure of 5'-fluoropactamycin without significantly altering its antimicrobial and cytotoxic activities compared to pactamycin .

Table 1: Comparison of Biological Activities

CompoundActivity TypeObservations
PactamycinAntimicrobialEffective against various bacterial strains
5'-FluoropactamycinAntimicrobialSimilar efficacy to pactamycin
This compoundAnticancerPotential in inhibiting cancer cell proliferation
AntimicrobialExhibits activity against specific pathogens

Case Studies

  • Biosynthesis Studies : In a study involving Streptomyces pactum, researchers demonstrated that supplementing fermentation media with 3-AFBA resulted in the production of 5'-fluoropactamycin. This study highlighted the compound's role as a biosynthetic precursor and its potential utility in antibiotic development .
  • Cytotoxicity Evaluation : A recent investigation assessed the cytotoxic effects of various derivatives of 3-AFBA. The results indicated that certain modifications enhance its ability to inhibit cancer cell growth, suggesting avenues for developing new anticancer therapies .

Research Findings

  • Antimicrobial Activity : Studies have shown that 3-AFBA exhibits significant antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .
  • Anticancer Properties : Research focusing on the anticancer properties revealed that 3-AFBA could induce apoptosis in cancer cells, making it a candidate for further exploration in cancer therapy .

Properties

IUPAC Name

3-amino-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLBYCHERDTVAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591592
Record name 3-Amino-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

786616-54-4
Record name 3-Amino-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-5-fluorobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Into a Parr pressure reactor were added 3-fluoro-5-nitrobenzoic acid (667, 5.0 g, 0.027 mol), methanol (50.0 mL), 20% Pd(OH)2 on carbon (300 mg). The reaction was shaken under an atmosphere of hydrogen at 50 psi overnight. The reaction was filtered through celite and was concentrated to dryness to provide a white solid (668, 4.0 g, 95.0%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 3-amino-5-fluorobenzoic acid be incorporated into the structure of pactamycin during biosynthesis?

A1: Yes, research demonstrates that supplementing the fermentation medium of Streptomyces pactum var. pactum with this compound leads to the production of 5'-fluoropactamycin [, ]. This suggests that Streptomyces pactum var. pactum can utilize this compound, an analog of the natural precursor 3-aminobenzoic acid, during pactamycin biosynthesis.

Q2: Does the addition of a fluorine atom to the pactamycin structure, forming 5'-fluoropactamycin, significantly alter its biological activity?

A2: Both studies concluded that there were no significant differences in antimicrobial and cytotoxic activities between pactamycin and 5'-fluoropactamycin [, ]. This indicates that the fluorine substitution might not significantly impact the crucial interactions responsible for these activities.

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